molecular formula C16H26N2O4 B107663 Cetamolol CAS No. 34919-98-7

Cetamolol

Cat. No. B107663
CAS RN: 34919-98-7
M. Wt: 310.39 g/mol
InChI Key: UWCBNAVPISMFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cetamolol is a beta-adrenergic antagonist, more specifically a β1-adrenergic blocker . It is used in the field of medicine for its properties as a beta-blocker .


Synthesis Analysis

The synthesis of Cetamolol involves multiple steps . The process is complex and involves the use of various chemicals and reactions. The exact details of the synthesis process are proprietary and are not publicly available .


Molecular Structure Analysis

The molecular formula of Cetamolol is C16H26N2O4 . It has a molar mass of 310.394 g·mol−1 . The structure of Cetamolol contains a total of 48 bonds, including 22 non-H bonds, 7 multiple bonds, 9 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ether .

Scientific Research Applications

Beta-Adrenoceptor Blocking Agent

Cetamolol is a beta-adrenoceptor blocking agent with moderate beta 1-adrenoceptor selectivity and partial agonist activity. It has been studied for its effects on exercise-induced tachycardia, systolic blood pressure, and double product in healthy volunteers. Beta 1-adrenoceptor blockade was found to be significantly linearly related to log serum cetamolol level, with maximal effect at 2 hours and clinical significance lasting up to 24 hours (Coelho et al., 1985).

Cardioselective Properties

Cetamolol has been identified as a cardioselective beta-adrenoceptor blocker without membrane-stabilizing activity. It lacks membrane-stabilizing activity at high doses, as shown by various tests including failure to cause local anesthesia on the rabbit cornea and motor nerve of the rat tail, ineffectiveness in reversing ventricular arrhythmias, and lack of significant increase in atrioventricular conduction time (Beaulieu et al., 1984).

Radioreceptor Assay for Serum Levels

A radioreceptor assay has been developed for measuring serum drug levels of cetamolol, supporting ongoing clinical trials. This method, sensitive to 1 ng/mL, has been validated for stability, specificity, accuracy, and precision (Stern, 1984).

Cardiovascular Effects

Cetamolol's cardiovascular effects were studied in various animal models. It was compared with other beta-blockers known for varying degrees of cardioselectivity, partial agonistic effects, and membrane-stabilizing activity. Cetamolol showed potent beta-blocker properties with moderate partial agonistic activity and cardioselectivity in in vivo experiments (Beaulieu et al., 1984).

Chronic Therapy Effects on Blood Pressure and Heart Rate

A study on hypertension patients receiving cetamolol showed significant reductions in blood pressure and heart rate during various activities such as work and exercise, without lowering heart rate at rest. This suggests cetamolol's role in reducing blood pressure with minimal effects on heart rate (White et al., 1986).

Antihypertensive Efficacy

Cetamolol's antihypertensive efficacy was confirmed in a double-blind, placebo-controlled study. It showed significant reduction in supine systolic/diastolic blood pressure compared to the placebo group, indicating its effectiveness in patients with mild to moderate hypertension (Klausner et al., 1988).

In Vitro Studies

In vitro studies revealed cetamolol as a potent antagonist of isoproterenol on guinea pig atria, with moderate cardioselectivity. It showed negligible negative inotropic activity compared to propranolol and displayed intrinsic sympathomimetic activity (Grimes et al., 1983).

Effect on Epinephrine‐Induced Hypokalemia

Cetamolol was found to block epinephrine‐induced hypokalemia and associated electrocardiographic changes, providing insights into its potential therapeutic effects in preventing hypokalemia in certain medical conditions (Klausner et al., 1988).

Beta-Adrenoceptor Affinity and Selectivity

A study comparing cetamolol to other beta-adrenoceptor blockers demonstrated its potent and selective affinity for beta-adrenoceptors, contributing to the understanding of its pharmacological profile and potential therapeutic applications (Rimele et al., 1988).

Pharmacokinetics in Hypertensive Patients

Research on cetamolol's pharmacokinetics in hypertensive patients with varying degrees of renal function revealed significant changes in pharmacokinetic parameters based on renal impairment severity, influencing dosing recommendations for patients with compromised renal function (Skoutakis et al., 1988).

properties

IUPAC Name

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCBNAVPISMFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77590-95-5 (hydrochloride)
Record name Cetamolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20865739
Record name Cetamolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetamolol

CAS RN

34919-98-7
Record name Cetamolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34919-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetamolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetamolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETAMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0VD1633O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetamolol
Reactant of Route 2
Reactant of Route 2
Cetamolol
Reactant of Route 3
Reactant of Route 3
Cetamolol
Reactant of Route 4
Reactant of Route 4
Cetamolol
Reactant of Route 5
Reactant of Route 5
Cetamolol
Reactant of Route 6
Reactant of Route 6
Cetamolol

Citations

For This Compound
165
Citations
TJ Rimele, DE Henry, FR Giesa… - Journal of …, 1988 - journals.lww.com
The objective of the present study was to compare the quantitative differences in the [beta] 1,-vs.[beta] 2-adrenoceptor affinity and selectivity of cetamolol and its enantiomers to the …
Number of citations: 23 journals.lww.com
WB White, P Schulman, EJ McCabe… - Clinical Pharmacology …, 1986 - Wiley Online Library
… was the same during cetamolol and placebo phases, but both HR and BP fell significantly at peak performance after cetamolol. These data suggest that cetamolol reduces BP without …
Number of citations: 12 ascpt.onlinelibrary.wiley.com
WB White, P Schulman, EJ McCabe - Archives of dermatology, 1986 - jamanetwork.com
… Cetamolol hydrochloride is a cardioselective β-blocking drug … We describe herein a patient taking cetamolol who developed … cetamolol resulted in a recurrence of the psoriatic lesions. …
Number of citations: 13 jamanetwork.com
J Coelho, K Schnelle, L Joubert… - British journal of …, 1985 - Wiley Online Library
Cetamolol is a new beta‐adrenoceptor blocking agent shown in animals to have … mg cetamolol. beta 1‐adrenoceptor blockade was significantly linearly related to log serum cetamolol …
Number of citations: 8 bpspubs.onlinelibrary.wiley.com
MD Stern - Clinical biochemistry, 1984 - Elsevier
… oral doses of 10 or 25 mg cetamolol hydrochloride were analyzed for cetamolol by the radioreceptor assay. The mean serum cetamolol concentration/time curves are shown in Figure 4. …
Number of citations: 4 www.sciencedirect.com
MA Klausner, DF Ventura, J Coelho… - The Journal of …, 1988 - Wiley Online Library
… either cetamolol or nadolol. Quantitative cardioselectivity indices revealed that cetamolol 60 … Data from the three studies demonstrate that cetamolol is cardioselective relative to nadolol …
Number of citations: 4 accp1.onlinelibrary.wiley.com
MA Klausner, C Irwin, JF Mullane… - The Journal of …, 1988 - Wiley Online Library
… After two daily doses of cetamolol 15 mg, atenolol (a … rose slightly in subjects receiving cetamolol or propranolol. Subjects treated … The results of this study indicate that cetamolol blocks …
Number of citations: 3 accp1.onlinelibrary.wiley.com
VA Skoutakis, SA Acchiardo, CA Carter… - The Journal of …, 1988 - Wiley Online Library
… Results indicate that cetamolol's pharmacokinetic … changes in the cetamolol pharmacokinetic parameters were … retained the ability metabolically to clear cetamolol at a rate of about one‐…
Number of citations: 3 accp1.onlinelibrary.wiley.com
M Klein, RF Stupienski, S Nettler, T Smith… - Journal of …, 1989 - europepmc.org
… Cetamolol was able to block epinephrine-induced hypokalemia completely, in a dose-… showed that cetamolol was less cardioselective than atenolol and suggest cetamolol would be …
Number of citations: 4 europepmc.org
MA Klausner, IS Sanghvi, JF Mullane… - The Journal of Clinical …, 1988 - Wiley Online Library
… efficacy and safety of cetamolol hydrochloride in 108 patients … either cetamolol 5–10‐15 mg/d (low dose), cetamolol 15–25‐… last dose, both cetamolol groups showed a significantly …
Number of citations: 5 accp1.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.